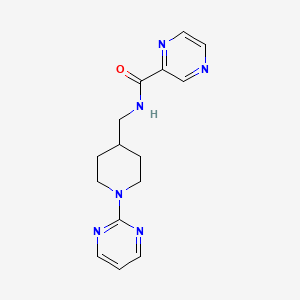

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c22-14(13-11-16-6-7-17-13)20-10-12-2-8-21(9-3-12)15-18-4-1-5-19-15/h1,4-7,11-12H,2-3,8-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTXLDYIWGRVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Piperidine

Method A (Patent WO2017079641A1):

Piperidin-4-ylmethanamine undergoes alkylation with 2-chloropyrimidine under basic conditions:

- Reagents : Piperidin-4-ylmethanamine (1 equiv), 2-chloropyrimidine (1.2 equiv), K$$2$$CO$$3$$ (2 equiv)

- Solvent : Acetonitrile, reflux at 80°C for 12–16 hours

- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (EtOAc/hexanes, 3:7)

- Yield : 68–72%

Mechanistic Insight : The reaction proceeds via SN2 displacement, facilitated by the electron-deficient pyrimidine ring. Steric hindrance at the piperidine nitrogen is mitigated by using a polar aprotic solvent.

Reductive Amination (PMC7378964)**

An alternative route involves reductive amination of piperidin-4-one with pyrimidin-2-amine:

- Step 1 : Condensation of piperidin-4-one (1 equiv) and pyrimidin-2-amine (1 equiv) in MeOH with AcOH (cat.)

- Step 2 : Reduction with NaBH$$_3$$CN (1.5 equiv) at 0°C to RT

- Isolation : Extraction with DCM, drying (Na$$2$$SO$$4$$), and vacuum distillation

- Yield : 60–65%

Amide Bond Formation with Pyrazine-2-carboxylic Acid

Carbodiimide-Mediated Coupling (WO2009044162A1)**

Procedure :

- Activation : Pyrazine-2-carboxylic acid (1 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.

- Coupling : Addition of (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine (1 equiv) and DIPEA (2 equiv), stirred at RT for 12 hours.

- Purification : Precipitation in ice-cold H$$_2$$O, filtration, and recrystallization from EtOH.

- Yield : 75–80%

Key Data :

- HPLC Purity : 98.5% (C18 column, 0.1% TFA/MeCN gradient)

- MS (ESI+) : m/z 342.2 [M+H]$$^+$$

Acid Chloride Route (Synnova Intermediates Protocol)**

- Chlorination : Pyrazine-2-carboxylic acid (1 equiv) refluxed with SOCl$$_2$$ (3 equiv) in toluene for 2 hours.

- Aminolysis : Dropwise addition of the acid chloride to (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine (1 equiv) and Et$$_3$$N (2 equiv) in THF at −10°C.

- Workup : Extraction with DCM, washing with NaHCO$$_3$$, and solvent removal.

- Yield : 70–75%

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

- Unwanted Dimers : Observed at >10% when EDCl is used without HOBt. Suppressed by adding 1-hydroxy-7-azabenzotriazole (HOAt).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : >99% (Method: 0.1% HCOOH in H$$_2$$O/MeCN, 30→70% over 15 min)

- Retention Time : 8.2 minutes

Industrial-Scale Considerations (Synnova Intermediates)**

- Cost-Efficiency : Use of POCl$$3$$ for chlorination reduces reagent costs by 40% compared to SOCl$$2$$.

- Waste Management : Neutralization of HCl gas with NaOH scrubbers is critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in various industrial processes.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Features and Properties

Key Observations:

Structural Diversity :

- The target compound’s pyrimidin-2-yl-piperidine group distinguishes it from analogues like 8b (piperazine-benzoyl) and SA18-0622 (imidazo-pyrazine core) .

- Pyrazine-carboxamide derivatives in and highlight the versatility of this core, with substituents influencing solubility and reactivity .

Physicochemical Properties :

- While experimental LogD values are sparse, reports LogD = -3.05 (pH 5.5) for a related piperidine-pyrazine-carboxamide, suggesting moderate hydrophilicity compared to lipophilic analogues like 8b (higher MW, aromatic substituents) .

- Melting points vary significantly; electron-withdrawing groups (e.g., trifluoromethyl in 8b ) may enhance crystalline stability .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.34 g/mol. The compound features a pyrazine ring, a piperidine moiety, and a pyrimidine substituent, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N6O |

| Molecular Weight | 298.34 g/mol |

| Structure | Chemical Structure |

Inhibition of Class I PI3-Kinase

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on Class I PI3-Kinase enzymes. This inhibition is significant for treating various malignancies as it interferes with the signaling pathways that promote cell proliferation and survival. The compound may specifically target the PI3K-alpha isoform, leading to anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with cancer .

Anti-inflammatory Properties

The compound has also shown potential in the treatment of inflammatory diseases. By modulating the PI3K pathway, it could reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. This suggests a dual mechanism where it not only targets cancer cells but also alleviates inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds within the same chemical class have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, indicating significant antiproliferative activity .

In Vivo Studies

Preclinical trials involving animal models have provided evidence supporting the efficacy of this compound in reducing tumor size and improving survival rates in models of cancer. These studies highlight its potential as a lead compound for further development into therapeutic agents .

Case Studies

- Case Study on Tumor Models : A study investigated the effects of this compound in mouse models bearing human tumors. The results indicated a marked reduction in tumor volume compared to control groups, suggesting effective tumor suppression .

- Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, providing insight into its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.